molecular formula C9H9F3O3 B1625868 Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate CAS No. 26431-52-7

Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate

Cat. No.: B1625868
CAS No.: 26431-52-7
M. Wt: 222.16 g/mol
InChI Key: RQRLSFQHDQTZEF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate is an organic compound with the molecular formula C9H9F3O3. It is a derivative of furan, a heterocyclic organic compound, and contains a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate typically involves the trifluoromethylation of a furan derivative. One common method is the reaction of 2-methylfuran with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of agrochemicals and materials science due to its stability and reactivity.

Mechanism of Action

The mechanism by which ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-(trifluoromethyl)furan-3-carboxylate: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.

    Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-3-14-8(13)7-5(2)15-4-6(7)9(10,11)12/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRLSFQHDQTZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475736
Record name 3-Furancarboxylic acid, 2-methyl-4-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26431-52-7
Record name 3-Furancarboxylic acid, 2-methyl-4-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g of the product of Stage A were heated for 7 hours at reflux in 50 ml of toluene in the presence of 0.5 g of toluenesulfonic acid and the mixture was allowed to return to room temperature. The solvent was evaporated and the residue was chromatographed on silica (eluent: 95/5 n-hexane/ethyl acetate) to obtain 6.95 g of the expected product.
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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